molecular formula C9H11ClN4O B8345574 2-Chloro-4-(4-formylpiperazino)pyrimidine

2-Chloro-4-(4-formylpiperazino)pyrimidine

Cat. No. B8345574
M. Wt: 226.66 g/mol
InChI Key: IEODSFWVHMMZLN-UHFFFAOYSA-N
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Patent
US04435401

Procedure details

1-Formylpiperazine (38.5 g) and triethylamine (34 g) in ethanol (500 ml) were added slowly to a stirred solution of 2,4-dichloropyrimidine (50 g) in ethanol (2.5 ml) at room temperature. The mixture was stirred at room temperature for 24 hours then evaporated in vacuo and the residue partitioned between chloroform and water. The organic phase was washed with water and the combined aqueous phases extracted with chloroform. The combined chloroform extracts were dried (Na2SO4), evaporated in vacuo and the residue was crystallized twice from ethyl acetate to give 2-chloro-4-(4-formylpiperazino)pyrimidine, (24 g), m.p. 125°-126° C.
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=[O:2].C(N(CC)CC)C.[Cl:16][C:17]1[N:22]=[C:21](Cl)[CH:20]=[CH:19][N:18]=1>C(O)C>[Cl:16][C:17]1[N:22]=[C:21]([N:6]2[CH2:7][CH2:8][N:3]([CH:1]=[O:2])[CH2:4][CH2:5]2)[CH:20]=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
34 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between chloroform and water
WASH
Type
WASH
Details
The organic phase was washed with water
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous phases extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized twice from ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)N1CCN(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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